molecular formula C11H22ClNO B2808504 (1S,3R)-3-Ethoxy-N-methylspiro[3.4]octan-1-amine;hydrochloride CAS No. 2174002-41-4

(1S,3R)-3-Ethoxy-N-methylspiro[3.4]octan-1-amine;hydrochloride

Cat. No.: B2808504
CAS No.: 2174002-41-4
M. Wt: 219.75 g/mol
InChI Key: XDODVRHVVIBDSK-UXQCFNEQSA-N
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Description

(1S,3R)-3-Ethoxy-N-methylspiro[34]octan-1-amine;hydrochloride is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-Ethoxy-N-methylspiro[3.4]octan-1-amine;hydrochloride typically involves a multi-step process. The initial step often includes the formation of the spirocyclic core, followed by the introduction of the ethoxy and methylamine groups. Common reagents used in these reactions include alkyl halides, amines, and alcohols, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-Ethoxy-N-methylspiro[3.4]octan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(1S,3R)-3-Ethoxy-N-methylspiro[3.4]octan-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1S,3R)-3-Ethoxy-N-methylspiro[3.4]octan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit a particular enzyme, thereby altering the metabolic pathway it regulates.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3R)-3-Ethoxy-N-methylspiro[3.4]octan-1-amine
  • (1S,3R)-3-Ethoxy-N-methylspiro[3.4]octan-1-amine;hydrobromide

Uniqueness

(1S,3R)-3-Ethoxy-N-methylspiro[34]octan-1-amine;hydrochloride is unique due to its specific spirocyclic structure and the presence of both ethoxy and methylamine groups

Properties

CAS No.

2174002-41-4

Molecular Formula

C11H22ClNO

Molecular Weight

219.75 g/mol

IUPAC Name

(1R,3S)-3-ethoxy-N-methylspiro[3.4]octan-1-amine;hydrochloride

InChI

InChI=1S/C11H21NO.ClH/c1-3-13-10-8-9(12-2)11(10)6-4-5-7-11;/h9-10,12H,3-8H2,1-2H3;1H/t9-,10+;/m1./s1

InChI Key

XDODVRHVVIBDSK-UXQCFNEQSA-N

SMILES

CCOC1CC(C12CCCC2)NC.Cl

Isomeric SMILES

CCO[C@H]1C[C@H](C12CCCC2)NC.Cl

Canonical SMILES

CCOC1CC(C12CCCC2)NC.Cl

solubility

not available

Origin of Product

United States

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